Propargyl aminoacetate hydrochloride
Description
Propargyl aminoacetate hydrochloride serves as a prime example of a multifunctional molecule, integrating the structural features of both natural and non-canonical chemical moieties. As the simplest proteinogenic amino acid, glycine (B1666218) provides the core aminoacetate structure, a fundamental unit in peptide chemistry. The addition of the propargyl group, an unsaturated three-carbon functional group containing a terminal alkyne, introduces a site of high reactivity and synthetic versatility. This combination has paved the way for its use in diverse fields, from peptide synthesis to the development of enzyme inhibitors.
| Compound Properties: this compound | |
| IUPAC Name | (2-oxo-2-prop-2-yn-1-yloxyethyl)azanium chloride |
| Other Names | Glycine propargyl ester hydrochloride; HCl·H-Gly-OPrp |
| Molecular Formula | C₅H₈ClNO₂ |
| Molecular Weight | 149.58 g/mol |
| Appearance | White solid |
| Key Features | Contains a primary amine, an ester, and a terminal alkyne. |
The utility of this compound in chemical research is best understood by examining its two primary components: the propargyl group and the aminoacetate group.
The propargyl moiety (HC≡C-CH₂−) is a highly valued functional group in organic synthesis. nih.gov Its terminal alkyne is a hub of reactivity, participating in a wide array of chemical transformations. rawsource.com These include metal-catalyzed coupling reactions (like Sonogashira, and azide-alkyne cycloadditions often termed "click chemistry"), nucleophilic additions, and propargylation reactions where the group is transferred to other molecules. nih.govmedchemexpress.com This versatility makes the propargyl group an essential tool for constructing complex molecular architectures, including heterocycles, natural products, and pharmaceutical intermediates. nih.govrawsource.com
The aminoacetate moiety , derived from glycine, is the foundational building block of proteins and peptides. In synthetic chemistry, amino acids and their esters are crucial for constructing peptidomimetics and other biologically active molecules. medchemexpress.com The esterification of the carboxylic acid and the protection of the amino group are fundamental strategies in peptide synthesis, allowing for the controlled, sequential addition of amino acid residues. nih.gov Furthermore, the amino acid backbone serves as a chiral scaffold and can be used as a carrier to improve the pharmacological properties of drugs in prodrug design. mdpi.com
The fusion of these two moieties in one molecule provides chemists with a bifunctional building block. It allows for the incorporation of a reactive alkyne "handle" into peptide-like structures, enabling subsequent modifications and conjugations.
Research involving this compound and its derivatives has progressed along several key trajectories, primarily leveraging the unique reactivity of the propargyl group.
One major area of research is its application in peptide synthesis . Propargyl esters of amino acids are employed as effective protecting groups for the carboxyl terminus. nih.gov A general synthesis involves treating an amino acid with propargyl alcohol saturated with hydrogen chloride. nih.gov This propargyl ester group is stable under various conditions but can be selectively removed, or "deblocked," using specific reagents like tetrathiomolybdate, leaving other protecting groups intact. nih.gov This orthogonality is a valuable attribute in the multi-step synthesis of complex peptides.
Another significant research avenue is the development of bioactive molecules and enzyme inhibitors . A closely related derivative, DL-propargylglycine (PAG), is a well-documented irreversible inhibitor of cystathionine-γ-lyase (CSE), an enzyme responsible for synthesizing hydrogen sulfide (B99878) (H₂S). caymanchem.com H₂S is a gasotransmitter involved in various physiological processes, including inflammation and vasodilation. caymanchem.combiomol.com By inhibiting H₂S production, PAG has been investigated in models of inflammation, pancreatitis, and endotoxemia, highlighting the therapeutic potential of the propargyl-glycine scaffold. caymanchem.com Similarly, N-propargylglycine (N-PPG) has been identified as a suicide inhibitor of proline dehydrogenase with potential anticancer properties. nih.gov
Furthermore, the propargyl group in these amino acid derivatives serves as a versatile handle for bioconjugation and materials science through "click chemistry." The terminal alkyne reacts efficiently with azide-functionalized molecules, allowing for the precise attachment of peptides to surfaces, polymers, or other biomolecules. medchemexpress.commedchemexpress.com This has implications for creating novel biomaterials, diagnostic tools, and targeted drug delivery systems. Derivatives like propargylamine-modified compounds are also being explored as multifunctional agents for treating neurodegenerative disorders such as Alzheimer's disease. nih.govrsc.org
| Research Applications of Propargyl Amino Acid Derivatives | |
| Application Area | Specific Example/Derivative |
| Peptide Synthesis | Propargyl esters used as orthogonal carboxyl-protecting groups. nih.govresearchgate.net |
| Enzyme Inhibition | DL-Propargylglycine (PAG) as an irreversible inhibitor of cystathionine-γ-lyase (CSE). caymanchem.combiomol.com |
| Enzyme Inhibition | N-Propargylglycine (N-PPG) as a suicide inhibitor of proline dehydrogenase. nih.gov |
| Bioorthogonal Chemistry | Use in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for bioconjugation. medchemexpress.commedchemexpress.com |
| Medicinal Chemistry | Synthesis of propargylamine-containing molecules as agents against Alzheimer's disease. nih.gov |
| Peptidomimetics | Asymmetric synthesis of propargylamines as surrogates for amino acids in peptide-like molecules. nih.gov |
The academic exploration of propargyl-containing amino acid derivatives is built upon the broader history of peptide chemistry and the synthesis of non-natural amino acids. The foundational methods for forming peptide bonds and the use of protecting groups were established in the early to mid-20th century.
The specific use of the propargyl group as a functional handle in amino acids gained traction more recently, in parallel with the development of powerful synthetic reactions that utilize the alkyne functionality. The advent of metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, in the 1970s provided robust methods for modifying alkyne-containing molecules, increasing their synthetic appeal.
In the context of peptide chemistry, the search for novel orthogonal protecting groups is a continuous effort. The introduction of the propargyl ester as a protecting group, as detailed in research from the early 2010s, represents a modern addition to the synthetic chemist's toolbox, offering new strategies for complex peptide assembly. nih.gov
The discovery of the biological activity of derivatives like DL-propargylglycine (PAG) marked a significant milestone. Research published around 2004-2005 identified PAG as a potent inhibitor of H₂S synthesis, shifting the perception of these compounds from mere synthetic intermediates to biologically active agents with therapeutic potential. caymanchem.com This opened a new chapter in their research history, focusing on their roles in physiology and pharmacology. More recently, the explosion of "click chemistry" in the early 2000s has firmly cemented the importance of terminal alkynes, and thus propargyl-containing amino acids, as indispensable tools in chemical biology for linking molecules together with high efficiency and specificity. medchemexpress.com This has led to their widespread use in fields far beyond traditional organic synthesis, including drug discovery, diagnostics, and materials science.
Structure
3D Structure of Parent
Properties
IUPAC Name |
prop-2-ynyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-8-5(7)4-6;/h1H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWQKEKFHALIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135609-54-0 | |
| Record name | prop-2-yn-1-yl 2-aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Studies of Propargyl Aminoacetate Hydrochloride Derivatives
Alkyne Functional Group Chemistry
The terminal alkyne, or propargyl group, is a hub of chemical reactivity, enabling a variety of transformations that are central to the construction of complex molecular architectures.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used reaction for forging connections between molecular entities. jenabioscience.comnih.gov Propargyl groups, such as the one in propargyl aminoacetate, are excellent substrates for this transformation due to their reactivity, ease of installation, and cost-effectiveness. nih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to yield a stable 1,4-disubstituted 1,2,3-triazole. nih.goviris-biotech.de
The CuAAC reaction is prized for its high thermodynamic driving force (often exceeding 20 kcal/mol), which ensures it proceeds rapidly to completion under mild, often aqueous, conditions. iris-biotech.de A key feature of the copper-catalyzed reaction is its remarkable regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.goviris-biotech.de This specificity has made CuAAC an invaluable tool for site-selective bioconjugation, allowing for the precise attachment of labels, probes, or other biomolecules to peptides and proteins containing a propargyl-functionalized amino acid. iris-biotech.de For instance, incorporating a propargyl amino acid into a peptide sequence provides a specific handle for conjugation without the need for complex protecting group strategies. iris-biotech.de
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. nih.gov Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble alternative, THPTA, are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. jenabioscience.comiris-biotech.de The reaction's orthogonality to many other functional groups makes it exceptionally suitable for complex biological systems. nih.gov
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Reaction Conditions | Prolonged heating required nih.gov | Room temperature, often in aqueous solutions nih.gov |
| Regioselectivity | Mixture of 1,4- and 1,5-disubstituted triazoles nih.goviris-biotech.de | Exclusively 1,4-disubstituted triazole nih.goviris-biotech.de |
| Catalyst | None | Copper(I) nih.gov |
| Applications | General organic synthesis | Bioconjugation, materials science, drug discovery jenabioscience.comnih.govnih.gov |
The propargyl group is a versatile precursor for various metal-catalyzed cyclization reactions, leading to the formation of valuable heterocyclic structures. For example, propargylic amines can undergo palladium-catalyzed cyclization with carbon dioxide (CO2) to afford 2-oxazolidinones, which are important heterocyclic compounds. researchgate.net This transformation highlights the ability to utilize the propargyl moiety for the synthesis of five-membered rings through the incorporation of a simple C1 source like CO2. researchgate.net
In another example, copper-catalyzed borylative cyclization of o-(cyano)phenyl propargyl carbonates has been shown to produce 3-boryl-1-naphthylamines with high efficiency and regioselectivity. nih.gov The proposed mechanism for this reaction involves a cascade sequence that includes the formation of allenyl boronates via borylcupration, followed by cyclization. nih.gov These reactions demonstrate the utility of the propargyl group in constructing complex polycyclic systems through carefully designed catalytic cascades.
Recent advancements in organic synthesis have seen the emergence of photoredox catalysis as a powerful tool for C-C bond formation. nih.gov A notable application in the context of propargyl chemistry is the photoredox propargylation of aldehydes, which can be catalyzed by a titanium complex, [Cp2TiCl2]. nih.govresearchgate.netnih.gov This method allows for the synthesis of homopropargylic alcohols from a variety of aromatic and aliphatic aldehydes using propargyl bromide. nih.govresearchgate.net The reaction is promoted by visible light and utilizes a catalytic amount of an organic dye as a reductant for the titanium catalyst, avoiding the need for stoichiometric metals. nih.govresearchgate.netnih.gov This approach is significant for its broad substrate scope and mild reaction conditions. semanticscholar.org
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | 10 mol % of [Cp2TiCl2] | nih.govresearchgate.net |
| Propargylating Agent | Propargyl bromide | nih.govresearchgate.net |
| Energy Source | Visible light (e.g., 456 nm LED) | researchgate.net |
| Reductant | Catalytic amount of an organic dye (e.g., 3DPAFIPN) | nih.govresearchgate.net |
| Key Outcome | Formation of homopropargylic alcohols in good yields | nih.gov |
| Selectivity | Favors propargylic product with simple propargyl bromide; mixtures with substituted propargyl bromides | nih.govresearchgate.net |
In metal-mediated reactions involving propargyl derivatives, a crucial mechanistic feature is the existence of a rapid equilibrium between propargyl-metal and allenyl-metal species. nih.govresearchgate.net This is known as metallotropic allenyl-propargyl equilibrium. nih.govresearchgate.net In the titanium-catalyzed photoredox propargylation of aldehydes, allenyl titanocene(IV) and propargyl titanocene(IV) intermediates are involved in this fast equilibrium in solution before they are quenched by the electrophilic aldehyde. nih.govresearchgate.net
The regioselectivity of the reaction (i.e., whether the propargyl or allenyl alcohol is formed) is not determined by the position of this equilibrium but rather by the relative energy barriers of the transition states for the reaction of the propargyl and allenyl titanium intermediates with the carbonyl compound via an SE2' mechanism. nih.govresearchgate.net With unsubstituted propargyl bromide, the reaction yields exclusively the homopropargylic alcohol. nih.gov However, the presence of substituents on the propargyl moiety can favor the formation of the allenylic product, likely due to increased steric hindrance in the transition state leading to the propargylic product. nih.govresearchgate.net
Amino Group Reactivity and Derivatization
The primary amino group of propargyl aminoacetate hydrochloride is a key site for derivatization, most notably through the formation of amide bonds, which is fundamental to the synthesis of peptides and related structures.
Amide bond formation is one of the most critical reactions in organic chemistry, forming the backbone of peptides and proteins. researchgate.net In peptide synthesis, the formation of a specific amide (peptide) bond between two amino acids requires a strategy of selective protection and activation to avoid unwanted side reactions and statistical mixtures of products. libretexts.org
The amino group of one amino acid must be protected while the carboxyl group of another is activated to facilitate nucleophilic attack by the free amine of the first. libretexts.org Propargyl esters have been effectively employed as protecting groups for the carboxyl function during solution-phase peptide synthesis. nih.gov The propargyl ester can be introduced by reacting a free amino acid with propargyl alcohol and can be deprotected under neutral conditions using reagents like benzyltriethylammonium tetrathiomolybdate, which leaves other common protecting groups (such as Fmoc and t-butyl-based groups) intact. nih.gov This orthogonality is a significant advantage in the multi-step synthesis of complex peptides. nih.gov
Furthermore, the propargyl group itself can be incorporated into the peptide backbone (N-alkylation), which can alter the peptide's conformation and properties. researchgate.net Research has shown that N-propargylated amide bonds can be selectively cleaved or depropargylated under mild conditions using a gold(I) catalyst, allowing for the recovery of the native amide bond. researchgate.net This reversible modification can improve the efficiency of solid-phase peptide synthesis, particularly for challenging sequences, by disrupting aggregation. researchgate.net
Formation of Substituted Ureas and Other Nitrogen-Containing Compounds
The presence of a primary amino group, albeit as a hydrochloride salt, allows propargyl aminoacetate to serve as a nucleophile for the synthesis of various nitrogen-containing compounds, most notably substituted ureas. The hydrochloride salt form necessitates neutralization to liberate the free amine, which can then react with electrophilic partners. This is typically achieved by the addition of a tertiary amine base (like triethylamine) or by using specific reaction conditions that promote the reaction even with the salt. core.ac.ukscielo.br
The reaction of the free amino group of an amino acid ester with an isocyanate is a common and efficient method for the synthesis of substituted ureas. researchgate.net In the case of propargyl aminoacetate, this reaction would yield a propargyl ureidoacetate derivative. The general reaction is as follows:
R-N=C=O + H₂N-CH₂-COOCH₂-C≡CH → R-NH-CO-NH-CH₂-COOCH₂-C≡CH
The resulting propargylic ureas are not merely stable end-products; they are valuable intermediates for the synthesis of various heterocyclic compounds. chemrevlett.com The presence of the alkyne functionality allows for subsequent intramolecular cyclization reactions, leading to the formation of important medicinal scaffolds such as imidazolones and oxazolidinones. chemrevlett.comresearchgate.netresearchgate.net For instance, the in-situ generated propargyl urea (B33335) can undergo a base-catalyzed 5-exo-dig cyclization to form substituted 2-imidazolones. chemrevlett.com
The versatility of propargylamines and their derivatives as synthons for nitrogen-containing heterocycles is well-documented. researchgate.netresearchgate.net These reactions can be catalyzed by various metals or proceed under base-mediated conditions, offering pathways to a diverse range of complex molecules. chemrevlett.com
| Reactant | Reagent | Product Type | Potential Heterocyclic Product |
| Propargyl aminoacetate | Isocyanate (R-NCO) | Substituted Urea | Imidazolone |
| Propargyl aminoacetate | Isothiocyanate (R-NCS) | Substituted Thiourea | Imidazole-2-thione |
| Propargyl aminoacetate | Carbonyl diimidazole | Symmetrical Urea | - |
Ester Cleavage and Protecting Group Methodologies
The propargyl ester is a valuable carboxylic acid protecting group in peptide synthesis and other areas of organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. researchgate.net This orthogonality is crucial when other sensitive functional groups are present in the molecule.
A significant advantage of the propargyl ester is its chemoselective removal in the presence of other common protecting groups. This can be achieved using neutral reagents, which avoids the harsh acidic or basic conditions that might cleave other protective moieties like Boc, Fmoc, or benzyl (B1604629) esters.
Tetrathiomolybdate salts, such as benzyltriethylammonium tetrathiomolybdate, have been demonstrated to be highly effective for the deprotection of propargyl esters of amino acids. researchgate.net The reaction proceeds under neutral conditions, typically in a solvent like acetonitrile (B52724) at room temperature. This method is notable for its high efficiency and selectivity.
The deprotection mechanism involves the reaction between the propargyl group and the tetrathiomolybdate. This mild cleavage ensures that acid-labile groups (e.g., tert-butyl esters) and base-labile groups (e.g., Fmoc) remain intact. researchgate.net Research has shown that a variety of other ester groups, such as methyl, allyl, and benzyl esters, are also unaffected by the conditions used for propargyl ester deprotection with tetrathiomolybdate.
The following table summarizes the chemoselectivity of propargyl ester deprotection using a neutral reagent.
| Substrate (N-Protected Amino Acid Propargyl Ester) | Other Protecting Group Present | Deprotection Reagent | Result | Reference |
| Boc-Ala-OPrp | Boc (acid-labile) | Tetrathiomolybdate | Selective cleavage of propargyl ester | researchgate.net |
| Fmoc-Ala-OPrp | Fmoc (base-labile) | Tetrathiomolybdate | Selective cleavage of propargyl ester | researchgate.net |
| Z-Gly-OPrp | Z (hydrogenolysis-labile) | Tetrathiomolybdate | Selective cleavage of propargyl ester | researchgate.net |
| Boc-Asp(OAll)-OPrp | Allyl ester | Tetrathiomolybdate | Selective cleavage of propargyl ester | researchgate.net |
| Boc-Tyr(Bzl)-OPrp | Benzyl ether | Tetrathiomolybdate | Selective cleavage of propargyl ester | researchgate.net |
This chemoselective deprotection strategy highlights the utility of the propargyl ester as a robust and orthogonal protecting group for carboxylic acids in complex synthetic sequences.
Applications in Chemical Biology and Medicinal Chemistry Research
Utility in Peptide and Peptoid Synthesis and Modification
The unique reactivity of the propargyl group has been extensively leveraged in the synthesis of peptides and related molecules. It functions both as a stable, yet selectively removable, protecting group and as a synthetic handle for incorporating non-natural structures to probe biological systems.
In peptide synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions. biosynth.comspringernature.com An ideal protecting group strategy relies on orthogonality, where specific groups can be removed under distinct conditions without affecting others. biosynth.com Propargyl esters have emerged as effective and orthogonal protecting groups for the α-carboxyl terminus of amino acids during solution-phase peptide synthesis. researchgate.netnih.govnih.gov
The propargyl ester can be introduced by treating an amino acid with propargyl alcohol in the presence of acid. nih.govsemanticscholar.org A key advantage of the propargyl ester is its stability towards both the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.govresearchgate.net Deprotection is achieved under mild, neutral conditions using reagents like benzyltriethylammonium tetrathiomolybdate, which ensures that most other protecting groups commonly used in peptide synthesis remain intact. researchgate.netnih.govnih.gov This orthogonality is a significant advantage, allowing for more complex synthetic routes and the creation of peptides with diverse functionalities. researchgate.netsemanticscholar.org
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal to Propargyl Ester? |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes nih.gov |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Yes nih.gov |
| Benzyl (B1604629) | Bn | Catalytic Hydrogenolysis / Strong Acid | Yes |
| Allyl | Alloc | Pd(0) catalyst and nucleophile | No nih.gov |
| Propargyl | Prp | Tetrathiomolybdate | N/A |
This table illustrates the orthogonality of the propargyl ester protecting group compared to other common protecting groups used in peptide synthesis.
The genetic code can be expanded to incorporate unnatural amino acids (UAAs) into proteins, providing a powerful method for introducing novel chemical functionalities into biological systems. nih.govresearchgate.net Propargyl-containing amino acids, such as O-propargyl tyrosine and homopropargylglycine, are particularly valuable UAAs. acs.orgnih.gov Once incorporated site-specifically into a peptide or protein sequence, the terminal alkyne of the propargyl group serves as a bio-orthogonal handle. nih.govacs.org This handle allows for precise, post-translational modification of the protein through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.goviris-biotech.de By attaching various molecules—such as fluorophores, biotin (B1667282) tags, or crosslinkers—to this specific site, researchers can study protein structure, function, and interactions in detail. acs.orgbachem.com
Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. One strategy to overcome these limitations is the design of peptidomimetics, where the peptide backbone is modified to create more drug-like properties. lifechemicals.com Introducing conformational constraints into amino acid mimics can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and stability. lifechemicals.comdocumentsdelivered.com The propargyl group has been utilized in the asymmetric synthesis of propargylamines, which serve as chiral surrogates for natural amino acids in peptidomimetics. nih.gov These mimics can replace amide bonds with bioisosteric triazole rings (formed via click chemistry), leading to novel structures with reduced conformational freedom and potentially improved pharmacological profiles. nih.gov
Design and Synthesis of Molecular Probes and Bioconjugates
The bio-orthogonal nature of the alkyne group makes propargyl aminoacetate hydrochloride an ideal building block for creating molecular probes and bioconjugates. These tools are essential for studying complex biological processes within the cellular environment.
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. acs.org The CuAAC reaction between an alkyne (from a propargyl group) and an azide (B81097) is the most prominent example of a bio-orthogonal "click" reaction. iris-biotech.deiris-biotech.de This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions. iris-biotech.debachem.com
By incorporating a propargyl-containing amino acid into a protein, researchers can attach a fluorescent dye that has been modified with an azide group. nih.govnih.gov This enables precise, site-specific fluorescent labeling of proteins in vitro and on the surface of live cells. nih.govresearchgate.net Such labeling is invaluable for visualizing protein localization, tracking protein movement, and studying protein-protein interactions using advanced microscopy techniques like Förster resonance energy transfer (FRET). rsc.org
| Application | Tag/Label (Azide-Modified) | Purpose |
| Protein Visualization | Fluorescent Dyes (e.g., Rhodamine, Alexa Fluor) | Live-cell imaging, conformational studies bachem.comnih.gov |
| Affinity Purification | Biotin | Protein isolation, pull-down assays |
| Drug Delivery | Drug Molecules, APIs | Targeted delivery of therapeutics iris-biotech.de |
| Biomolecule Conjugation | Peptides, Oligonucleotides, Sugars | Creation of complex bioconjugates bachem.comyoutube.com |
| Surface Immobilization | Resins, Nanoparticles | Creating protein arrays, diagnostics nih.gov |
This table provides examples of molecules that can be conjugated to propargyl-modified peptides and proteins via click chemistry for various research applications.
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or organismal context. nih.govrjsocmed.com The development of effective chemical probes is a critical step in drug discovery for validating new therapeutic targets. rsc.orgrsc.org
A molecule containing a propargyl group can be designed as a chemical probe. After the probe binds to its intended protein target within a complex biological sample (like a cell lysate), the alkyne handle can be used to "click" on a reporter tag, such as biotin. The biotinylated protein-probe complex can then be captured and isolated using streptavidin-coated beads. Subsequent analysis by mass spectrometry can identify the target protein. This strategy, known as affinity-based protein profiling, is a powerful method for target identification and validation. nih.gov The ability to attach a reporter tag after target engagement minimizes steric hindrance that might otherwise interfere with the probe-protein interaction.
Exploration in Enzyme Modulator Design
The inherent reactivity of the propargyl group, coupled with the stereochemical and functional features of the aminoacetate backbone, makes this scaffold an interesting candidate for the design of various enzyme inhibitors.
Protein tyrosine kinases (PTKs) are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is often implicated in diseases such as cancer, making them important therapeutic targets. The design of PTK inhibitors often involves the development of molecules that can bind to the ATP-binding site of the kinase.
While direct studies on this compound as a PTK inhibitor are not extensively documented in publicly available research, the incorporation of a propargyl group is a known strategy in the design of kinase inhibitors. The terminal alkyne can act as a handle for "click chemistry" to generate more complex molecules or can be involved in covalent interactions with nucleophilic residues, such as cysteine, within the enzyme's active site. The aminoacetate portion can serve as a scaffold to present the propargyl group in a specific orientation for optimal interaction with the target kinase. Structure-activity relationship (SAR) studies of various kinase inhibitors have shown that small, rigid groups like alkynes can be beneficial for binding affinity. nih.govnih.govresearchgate.net
Table 1: Potential Interactions of a Propargyl-Containing Inhibitor with a Protein Tyrosine Kinase Active Site
| Inhibitor Moiety | Potential Interacting Kinase Residue | Type of Interaction | Significance in Inhibition |
|---|---|---|---|
| Propargyl Group | Cysteine | Covalent Adduct Formation | Irreversible inhibition, increased potency and duration of action. |
| Propargyl Group | Hydrophobic Pocket | Van der Waals Interactions | Increased binding affinity and selectivity. |
| Amino Ester Group | Glutamate, Aspartate | Hydrogen Bonding, Ionic Interactions | Anchoring the inhibitor in the active site. |
Metalloenzymes utilize a metal ion, often zinc, in their active site for catalytic activity. The design of inhibitors for these enzymes frequently involves incorporating a metal-binding pharmacophore (MBP) that can coordinate with the active site metal ion, thereby inhibiting the enzyme.
The propargylamine (B41283) moiety has been explored as a functional group in the design of various bioactive molecules. nih.gov While not a classical zinc-binding group like hydroxamates or sulfonamides, the nitrogen atom of the amino group and the pi-electron density of the alkyne could potentially interact with the zinc ion in the active site of metalloenzymes. The aminoacetate scaffold would position the propargyl group for such an interaction. Research into novel MBPs is an active area, as it can lead to inhibitors with improved selectivity and pharmacokinetic properties. escholarship.org
Cyclophilins are a family of proteins with peptidyl-prolyl isomerase activity that are involved in various cellular processes and are implicated in diseases ranging from viral infections to cancer. mdpi.com The immunosuppressive drug cyclosporine A is a well-known cyclophilin inhibitor. Research into non-immunosuppressive cyclophilin inhibitors is an area of significant interest.
The binding of inhibitors to cyclophilins is highly dependent on specific interactions with the enzyme's active site. nih.gov While direct research on this compound as a cyclophilin inhibitor is limited, the incorporation of rigid, linear moieties can influence binding affinity and selectivity. The propargyl group could potentially occupy a hydrophobic pocket within the cyclophilin active site. SAR studies on cyclosporine analogues have demonstrated that modifications at various positions of the macrocycle significantly impact its binding to cyclophilin and its biological activity. nih.govnih.gov The development of small molecule inhibitors, for which this compound could be a starting point, is a key objective in this field.
Renin is an aspartic protease that plays a critical role in the renin-angiotensin-aldosterone system, which regulates blood pressure. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. The design of renin inhibitors often involves peptidomimetic scaffolds that mimic the natural substrate, angiotensinogen.
While there is no specific mention of "this compound" in renin inhibitor research, the concept of incorporating non-natural amino acids and peptide mimics is central to this field. A "glycyl-propargyl" moiety could be considered a dipeptide isostere. The propargyl group could be designed to interact with one of the hydrophobic pockets (e.g., S3sp) of the renin active site. The design and synthesis of potent and selective renin inhibitors often involve extensive SAR studies to optimize interactions with the various subsites of the enzyme. nih.govresearchgate.net
Table 2: Hypothetical Structure-Activity Relationships of a Glycyl-Propargyl Moiety in a Renin Inhibitor
| Modification to Glycyl-Propargyl Moiety | Predicted Effect on Renin Inhibition | Rationale |
|---|---|---|
| Substitution on the propargyl alkyne | Potential for increased or decreased affinity | Altered interaction with hydrophobic pockets of the renin active site. |
| Altering the stereochemistry of the amino acid | Significant impact on binding | Renin's active site is chiral and stereospecific. |
Scaffold Development for Libraries and Lead Optimization
The chemical tractability and inherent functionality of this compound make it a valuable building block for the construction of molecular libraries for high-throughput screening (HTS) and for the subsequent optimization of hit compounds.
Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for biological screening. nih.govnih.gov this compound is well-suited as a building block in DOS for several reasons. The primary amine can be readily acylated, alkylated, or used in other amine-based chemistries. The ester can be hydrolyzed or transesterified. Most importantly, the terminal alkyne is a versatile functional group that can participate in a wide range of reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Mannich reactions.
This trifunctional nature allows for the rapid generation of a large number of diverse compounds from a single, simple starting material. The use of such versatile building blocks is crucial for the efficient construction of high-quality screening libraries that cover a broad area of chemical space. rsc.orgmdpi.comresearchgate.netcam.ac.uk
Table 3: Potential Reactions of this compound in Diversity-Oriented Synthesis
| Functional Group | Reaction Type | Resulting Structural Motif | Contribution to Library Diversity |
|---|---|---|---|
| Primary Amine | Acylation | Amides | Introduction of a wide variety of acyl groups. |
| Primary Amine | Reductive Amination | Secondary Amines | Variation of alkyl and aryl substituents. |
| Ester | Hydrolysis/Amidation | Carboxylic Acids/Amides | Alteration of polarity and hydrogen bonding capacity. |
| Terminal Alkyne | Azide-Alkyne Cycloaddition | Triazoles | Formation of a stable, aromatic heterocycle with diverse substituents. |
Lead-Oriented Synthesis and Optimization Strategies
This compound serves as a valuable and versatile building block in lead-oriented synthesis, a strategy focused on generating and refining compounds with favorable drug-like properties. The inherent functionalities of this compound—the reactive propargyl group, the amino acid backbone, and the salt form for improved solubility—provide medicinal chemists with a powerful scaffold for creating diverse molecular libraries and optimizing lead candidates.
The core principle behind using this compound is to leverage its distinct chemical features for systematic structural modification. The propargyl group, with its terminal alkyne, is particularly notable. This functional group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction's high efficiency, selectivity, and biocompatibility allow for the rapid and reliable conjugation of the propargyl aminoacetate core to a wide array of azide-containing fragments, generating extensive libraries of triazole-containing compounds for screening.
Furthermore, the propargylamine moiety is a significant pharmacophore found in a range of neurologically active drugs, including inhibitors for enzymes like monoamine oxidase (MAO). researchgate.netnih.gov This makes this compound an attractive starting point for developing novel therapeutics targeting the central nervous system.
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to enhance its desired properties, such as potency, selectivity, and metabolic stability, while minimizing off-target effects. danaher.com The structure of this compound offers multiple vectors for such optimization.
Structure-Activity Relationship (SAR) Studies:
A key optimization strategy involves exploring the structure-activity relationship (SAR) by modifying different parts of the molecule. For propargyl-containing scaffolds, this often involves three main areas of exploration:
Modification of the Alkyne Terminus: The terminal hydrogen of the propargyl group can be substituted with various small groups to probe interactions within a target's binding pocket.
Alteration of the Amino Acid Side Chain: While propargyl aminoacetate is derived from glycine (B1666218) (no side chain), the synthesis can be adapted to incorporate other amino acid side chains, allowing for exploration of steric and electronic effects.
A study on propargylamine-based histone deacetylase (HDAC) inhibitors demonstrated that modifications to the scaffold significantly impacted potency and selectivity. nih.gov For instance, introducing specific configurations (e.g., R-configured propargylamines) led to increased selectivity for certain HDAC isoforms. nih.gov
To illustrate a typical lead optimization process, consider a hypothetical series of inhibitors derived from a propargyl-containing lead compound targeting a specific enzyme.
Table 1: Illustrative SAR Data for Lead Optimization of Propargyl-Containing Analogs
| Compound | R1 (at N-terminus) | R2 (at alkyne terminus) | Enzyme IC₅₀ (nM) |
|---|---|---|---|
| Lead-1 | H | H | 1500 |
| Analog-1A | Acetyl | H | 950 |
| Analog-1B | Benzoyl | H | 400 |
| Analog-2A | Benzoyl | Methyl | 650 |
| Analog-2B | Benzoyl | Phenyl | 150 |
This table is for illustrative purposes to demonstrate typical SAR trends.
Improving Physicochemical and Metabolic Properties:
Beyond improving potency, lead optimization must address pharmacokinetic properties. A notable example comes from the development of propargyl-linked antifolates, which inhibit dihydrofolate reductase in pathogenic organisms. nih.gov In this work, initial lead compounds with a biphenyl (B1667301) group exhibited poor solubility. The optimization strategy involved replacing the hydrophobic biphenyl moiety with nitrogen-containing heterocycles. This modification successfully increased solubility while maintaining or even improving inhibitory activity. nih.gov
Further studies on these propargyl-linked compounds focused on metabolic stability. It was found that the primary route of metabolism was the oxidation of pendant functional groups, not the alkyne linker itself. nih.gov By identifying these "metabolic soft spots," researchers could design new analogs with increased metabolic stability. For example, introducing branching near the site of metabolism hindered oxidative transformations, thereby extending the compound's half-life. nih.gov
Table 2: Example of Physicochemical and Metabolic Property Optimization
| Compound | Key Structural Feature | Aqueous Solubility (µg/mL) | Microsomal Half-life (t₁/₂, min) |
|---|---|---|---|
| Lead-2 | Biphenyl | <1 | 15 |
| Analog-3A | Pyridine | 50 | 28 |
| Analog-3B | N-oxide Pyridine | >200 | 25 |
| Analog-4A | Branched Alkyl Pyridine | 45 | 65 |
This table is a representative example based on findings from propargyl-linked antifolate research to illustrate optimization trends. nih.gov
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a propargylamine (B41283) derivative, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Affinities and Orientations for Enzyme Inhibition Studies
Molecular docking studies have been instrumental in understanding the inhibitory potential of propargylamine-containing molecules against various enzymes. nih.govnih.gov These studies predict the binding affinities and orientations of ligands within the active site of an enzyme, providing a rationale for their observed biological activity.
For instance, in the study of novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases (MAOs), molecular docking was used to elucidate the binding modes of the most promising compounds. nih.gov The docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. This information is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.
Similarly, docking studies on propargylamine-based histone deacetylase (HDAC) inhibitors have helped to rationalize the observed selectivity of these compounds. nih.gov By comparing the docked poses of different derivatives, researchers can identify the structural features that contribute to enhanced binding and selectivity for a particular HDAC isoform. nih.gov
| Compound Type | Target Enzyme | Key Interacting Residues (Example) | Predicted Interaction Type | Reference |
|---|---|---|---|---|
| Propargylamine-salicylic acid hybrid | Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking, Hydrophobic | nih.gov |
| Propargylamine-cinnamic acid hybrid | Butyrylcholinesterase (BChE) | Trp82, Phe329 | Hydrophobic interactions | nih.gov |
| R-configured propargylamines | Histone Deacetylase 6 (HDAC6) | His610, Phe680 | Coordination with Zn2+ ion, Hydrophobic | nih.gov |
| 4-Phenethyl-1-propargylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | FAD cofactor, Tyr435 | Covalent bond, π-π interactions | mdpi.com |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. These calculations can provide detailed information about the energetics and geometries of reactants, transition states, and products.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Barriers
DFT studies have been employed to elucidate the reaction mechanisms involving propargyl-containing compounds. For example, the mechanism of the gold(III)-catalyzed synthesis of highly substituted furans from propargyl ketones has been investigated using DFT calculations. rsc.org These studies can map out the entire reaction pathway, identifying key intermediates and transition states. The calculated energy barriers for each step of the reaction can help to determine the rate-determining step and to understand the factors that control the reaction's outcome. rsc.org
In another study, DFT was used to clarify the mechanism of the nih.govmdpi.com-Wittig-type rearrangement of propargyl/allyl-oxy-pyrazolones. mdpi.com The calculations supported a reaction sequence involving a Michael-type nucleophilic attack, cyclization, and the final rearrangement. mdpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and for designing new synthetic methodologies.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. Computational approaches are increasingly used to develop quantitative SAR (QSAR) models.
Computational Approaches to Correlate Structural Features with Biological Activity
Computational SAR studies involve generating molecular descriptors that quantify various physicochemical properties of a series of compounds and then correlating these descriptors with their biological activities using statistical methods. scienceforecastoa.com For propargylamine-based inhibitors, SAR studies have identified key structural features that are important for their inhibitory potency and selectivity. nih.gov
For example, in the development of propargylamine-based HDAC inhibitors, modifications to different parts of the molecular scaffold were systematically evaluated. nih.gov These studies revealed that the stereochemistry of the propargylamine moiety and the nature of the aromatic portion of the molecule significantly impact the compound's affinity and selectivity for different HDAC isoforms. nih.gov Docking studies are often used in conjunction with SAR to provide a three-dimensional perspective on the observed relationships. nih.gov
QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.comresearchgate.netnih.gov These models are built using a training set of compounds with known activities and can then be validated using a separate test set.
| Structural Feature | Modification | Impact on Biological Activity | Target Enzyme | Reference |
|---|---|---|---|---|
| Propargylamine Moiety | R-configuration | Increased selectivity | HDAC6 | nih.gov |
| Aromatic Portion | Substitution with a thiophene (B33073) derivative | High affinity and low cytotoxicity | HDACs | nih.gov |
| Carbamate Moiety | Presence of bulky substituents | May limit effective binding | MAO-B | mdpi.com |
| Linker Chain | Straight chain with 6 single bonds | Favorable for activity | HDAC1 | researchgate.net |
Machine Learning and Chemoinformatics in Compound Characterization and Design
Machine learning and chemoinformatics are rapidly emerging fields that are transforming drug discovery and development. nih.gov These approaches leverage large datasets and sophisticated algorithms to build predictive models for a wide range of properties, including biological activity, toxicity, and physicochemical characteristics.
While specific machine learning studies on propargyl aminoacetate hydrochloride are not yet prevalent in the literature, the application of these techniques to similar molecules holds great promise. Machine learning models can be trained on existing data for propargylamine derivatives to predict the properties of new, virtual compounds. nih.gov This can accelerate the design-build-test-learn cycle in drug discovery by prioritizing the synthesis of compounds with the most promising predicted profiles.
Chemoinformatics tools are also essential for managing and analyzing the large amounts of data generated in computational and experimental studies. nih.gov These tools can be used to create and search chemical libraries, to identify compounds with desired structural features, and to visualize complex datasets. The integration of machine learning and chemoinformatics with traditional computational methods like molecular docking and DFT is expected to play an increasingly important role in the characterization and design of novel compounds.
Predictive Modeling for Compound Selection and Optimization
Predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a pivotal role in the rational design of potent and selective enzyme inhibitors. For propargylamine derivatives, these models are frequently employed to elucidate the molecular determinants of their inhibitory activity, particularly against monoamine oxidase (MAO) enzymes.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For propargylamine-based MAO inhibitors, 3D-QSAR models have been developed to predict the inhibitory potency and selectivity. These models help in identifying key structural features that influence the biological activity.
One study on a series of propargylamine derivatives identified crucial molecular determinants for high potency towards MAO-B. The robustness of the developed 3D-QSAR model was confirmed by a good match between predicted and experimental pIC50 values for newly designed compounds, with a correlation coefficient (r²) of 0.856 acs.org. Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation.
Molecular Docking and Dynamics Simulations
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For propargylamine inhibitors, docking studies have been crucial in understanding their interaction with the active site of MAO-A and MAO-B. These studies often reveal key interactions with amino acid residues, such as Tyrosine, Cysteine, and Glutamine, which are responsible for the inhibitory activity nih.gov.
For instance, computational explorations of various derivatives have shown that specific hydrogen-bonding interactions within the enzyme's binding cavity are critical for stabilizing the inhibitor-enzyme complex frontiersin.org. Molecular dynamics (MD) simulations further complement these findings by providing a dynamic view of the conformational flexibility and stability of the ligand-receptor complex over time acs.org. These simulations have been used to elucidate the precise molecular mechanism behind the irreversible inhibition of MAO by propargylamine drugs like selegiline (B1681611) and rasagiline (B1678815) acs.org.
The following table summarizes representative data from computational studies on propargylamine derivatives, illustrating the application of predictive modeling in their optimization as MAO-B inhibitors.
| Compound Class | Computational Method | Key Findings | Predicted Activity/Binding Energy | Reference |
| Propargylamine Derivatives | 3D-QSAR | Identified key structural features for MAO-B inhibition. | Good correlation between predicted and experimental pIC50 (r² = 0.856) | acs.org |
| Propargylamine-based Ligands | Molecular Docking & MD Simulations | Elucidated the mechanism of irreversible MAO inhibition. | Detailed interaction mapping with FAD cofactor. | acs.orgnih.gov |
| General MAO-B Inhibitors | Atom-based 3D-QSAR | Developed a predictive model for inhibitory activity (Q² > 0.6). | Statistically significant model for virtual screening. | nih.gov |
| Acefylline Derivatives | Molecular Docking & DFT | Identified derivatives with high binding affinities to MAO-B. | GOLD fitness scores ranging from 33.21 to 75.22. | frontiersin.org |
These computational approaches not only accelerate the discovery of new drug candidates but also contribute to a deeper understanding of their mechanism of action at a molecular level. The insights gained from predictive modeling of propargylamine derivatives provide a strong foundation for the rational design and optimization of new therapeutic agents, including those structurally related to this compound.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise arrangement of atoms within the propargyl aminoacetate hydrochloride molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Shift Analysis and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra would provide critical information.
In a hypothetical ¹H NMR spectrum, specific proton signals would be expected. The ethynyl (B1212043) proton of the propargyl group would likely appear as a triplet at a characteristic chemical shift. The methylene (B1212753) protons of the propargyl group adjacent to the ester oxygen would be expected to show a doublet. The α-protons of the aminoacetate moiety would appear as a singlet, and the protons of the ammonium (B1175870) group would likely be a broad singlet. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for confirming the connectivity of the atoms.
Similarly, a ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the two sp-hybridized carbons of the alkyne, the methylene carbon of the propargyl group, the carbonyl carbon of the ester, and the α-carbon of the aminoacetate.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethynyl-H | ~2.5 | t |
| Propargyl-CH₂ | ~4.7 | d |
| α-CH₂ | ~3.9 | s |
| NH₃⁺ | Broad | s |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~168 |
| C≡CH | ~78 |
| C≡CH | ~75 |
| Propargyl-CH₂ | ~54 |
| α-CH₂ | ~41 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would be expected to show a prominent peak for the molecular ion [M]+ corresponding to the free base (propargyl aminoacetate). The isotopic pattern of this ion would confirm the elemental composition. Fragmentation analysis could reveal the loss of the propargyl group or other characteristic fragments, further confirming the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2100-2200 cm⁻¹. The presence of the ester group would be confirmed by a strong carbonyl (C=O) stretching band around 1740 cm⁻¹. Additionally, the N-H stretching vibrations of the ammonium group would be visible as a broad band in the range of 3000-3300 cm⁻¹, potentially overlapping with the alkyne C-H stretch. C-O stretching bands for the ester would also be present in the fingerprint region.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| ≡C-H stretch | ~3300 |
| N-H stretch (NH₃⁺) | 3000-3300 (broad) |
| C≡C stretch | 2100-2200 (weak) |
| C=O stretch (ester) | ~1740 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) in Synthetic Studies
High-Performance Liquid Chromatography (HPLC) is a key analytical method for determining the purity of this compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (containing an acid modifier like trifluoroacetic acid to ensure good peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a low wavelength (around 200-210 nm) due to the lack of a strong chromophore. The retention time of the main peak would be characteristic of the compound, and the peak area would be used to quantify its purity.
Crystallographic Analysis
Should this compound be obtained as a crystalline solid of suitable quality, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion. To date, no public crystallographic data for this specific compound is available.
X-Ray Diffraction for Solid-State Structure Determination
No crystallographic data or X-ray diffraction studies for this compound have been reported in the available scientific literature.
In Vitro Methodologies for Mechanistic and Efficacy Assessments
Enzymatic Assays for Modulator Activity and Selectivity
There are no published enzymatic assays that have evaluated the activity and selectivity of this compound against any specific enzyme targets.
Cell-Based Assays for Studying Molecular Pathways
Information regarding the use of this compound in cell-based assays to investigate its influence on molecular pathways is not available.
Q & A
Q. What are the validated synthetic pathways for propargyl aminoacetate hydrochloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of glycine derivatives followed by hydrochlorination. Key factors include solvent choice (e.g., ethanol or THF), temperature control (20–50°C), and stoichiometric ratios of propargyl alcohol to aminoacetate precursors. Purity can be optimized using recrystallization in ethanol-water mixtures, with yields reported between 65–85% depending on substrate reactivity . Analytical validation via <sup>1</sup>H NMR and HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is critical to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in D2O or DMSO-d6 resolve peaks for the propargyl group (δ 2.5–3.0 ppm) and ester carbonyl (δ 170–175 ppm) .
- HPLC : Reverse-phase chromatography with UV detection at 210 nm ensures >98% purity. Retention times vary with column type (e.g., 8.2 min on a C18 column) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]<sup>+</sup> at m/z 138.1 .
Q. How should researchers handle stability challenges during storage of this compound?
The compound is hygroscopic and prone to hydrolysis under acidic or humid conditions. Store in airtight containers at –20°C with desiccants (silica gel). Stability studies indicate <5% degradation over 6 months under these conditions . Avoid freeze-thaw cycles to prevent ester bond cleavage .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in this compound’s reactivity across pH ranges?
At pH < 3, the compound undergoes rapid hydrolysis due to protonation of the ester carbonyl, forming glycine and propargyl alcohol. Above pH 7, the amino group deprotonates, reducing nucleophilic attack on the ester. Kinetic studies (UV-Vis monitoring at 240 nm) show a hydrolysis half-life of 12 hours at pH 5 vs. 48 hours at pH 4 . Contradictions in literature may arise from inconsistent buffer systems (e.g., acetate vs. phosphate) .
Q. How can researchers design experiments to resolve discrepancies in reported biological activity of this compound?
- Dose-Response Curves : Use standardized assays (e.g., microbial growth inhibition) with controls for pH-dependent stability .
- Metabolite Tracking : LC-MS/MS can identify degradation products (e.g., glycine derivatives) that may confound activity readings .
- Comparative Studies : Benchmark against structurally similar compounds like thiamphenicol glycinate hydrochloride (CAS 51284307) to isolate structure-activity relationships .
Q. What advanced computational methods predict this compound’s degradation pathways under physiological conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis energetics, identifying transition states and intermediate stabilization. Molecular dynamics in explicit solvent (e.g., TIP3P water) predict aggregation tendencies and hydrolysis rates aligned with experimental data .
Q. How do structural modifications (e.g., tert-butyl ester vs. methyl ester) alter the compound’s physicochemical properties?
- Solubility : tert-Butyl derivatives (e.g., Glycine tert-butyl ester hydrochloride, CAS 27532-96-3) exhibit lower aqueous solubility (2.1 mg/mL vs. 45 mg/mL for methyl esters) due to increased hydrophobicity .
- Stability : Bulkier esters resist enzymatic cleavage (e.g., esterase-mediated hydrolysis reduced by 70% in tert-butyl vs. ethyl derivatives) .
Q. What methodologies address challenges in quantifying this compound in complex biological matrices?
- Sample Prep : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) improves recovery rates (>85%) .
- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) transitions (138.1 → 76.1 for quantification; 138.1 → 95.0 for confirmation) achieves a LOQ of 5 ng/mL .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
